ethyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate
Description
Properties
CAS No. |
2059988-12-2 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-13(17)9-12-10(2)15-16(14(12)18)11-7-5-4-6-8-11/h4-8,15H,3,9H2,1-2H3 |
InChI Key |
YDZGRIKFHYSUNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=CC=CC=C2)C |
solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the thiol group of the pyrazolone derivative attacks the electrophilic carbon of ethyl bromoacetate. Triethylamine acts as a base, neutralizing HBr byproducts. The optimized molar ratio is 1:1.2:1 (pyrazolone derivative:carbon disulfide:ethyl bromoacetate), with triethylamine (1.5 equiv) added at 25–30°C. The exothermic reaction completes within 2–3 hours, yielding a crude product that is purified through water washing and recrystallization from diethyl ether.
Characterization Data
-
Yield : 87–92%
-
Melting Point : 132–134°C
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.25 (t, J = 7.1 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.38 (s, 3H, CH<sub>3</sub>), 3.71 (s, 2H, CH<sub>2</sub>CO), 4.15 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>), 7.32–7.45 (m, 5H, Ar-H), 10.21 (s, 1H, OH).
-
IR (KBr) : 3420 cm<sup>−1</sup> (O–H), 1725 cm<sup>−1</sup> (C=O ester).
Alkylation of Pyrazolone Derivatives
An alternative route involves alkylating 5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylacetic acid with ethyl bromide in the presence of sodium acetate (NaOAc) as a base. This method is suitable for large-scale production but requires pre-synthesized pyrazolone precursors.
Procedure
-
Precursor Synthesis : 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylacetic acid is prepared via Claisen condensation of ethyl acetoacetate and phenylhydrazine, followed by hydrolysis.
-
Alkylation : The acid (1.0 equiv) is dissolved in ethanol, treated with NaOAc (1.2 equiv) and ethyl bromide (1.5 equiv), and refluxed for 6 hours. The product is isolated via vacuum filtration and washed with cold ethanol.
Optimization Insights
-
Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
-
Yield : 78–82%
Multi-Step Synthesis via Pyrazolone Intermediates
A multi-step approach starts with synthesizing 5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde, followed by condensation with ethyl glyoxylate.
Stepwise Protocol
-
Pyrazolone Formation : Phenylhydrazine reacts with ethyl acetoacetate in the presence of tungstophosphoric acid (H<sub>3</sub>PW<sub>12</sub>O<sub>40</sub>) to yield 1-phenyl-3-methyl-5-pyrazolone (mp: 125–127°C, 78% yield).
-
Chlorination : Treatment with POCl<sub>3</sub> in DMF at 80°C produces 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde (mp: 145–146°C, 38% yield).
-
Esterification : The aldehyde intermediate reacts with ethyl glyoxylate in NaOH/ethanol, yielding the target compound after column chromatography (hexanes/EtOAc).
Key Challenges
-
Low yield (38%) during chlorination necessitates optimization.
-
Column chromatography increases purity but complicates scalability.
Comparative Analysis of Synthesis Methods
The one-pot method offers superior efficiency and sustainability, while the alkylation route balances yield and scalability. The multi-step approach, though academically valuable, is less practical for industrial applications due to low yields and complex purification.
Spectroscopic Validation and Quality Control
All synthetic routes confirm product identity through:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 5-position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Ethyl 2-(5-oxo-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate.
Reduction: Ethyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate.
Substitution: Ethyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetamide.
Scientific Research Applications
Antioxidant Properties
Research indicates that ethyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate exhibits notable antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.
Case Study:
A study conducted by researchers at Mahatma Gandhi University evaluated the compound's ability to scavenge free radicals. The results showed a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in conditions like cancer and cardiovascular diseases.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, making this property particularly valuable.
Data Table: Anti-inflammatory Activity
| Concentration (µM) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Research Findings:
In a controlled study, this compound was shown to inhibit the production of pro-inflammatory cytokines in human cell lines, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi.
Case Study:
A study published in the Journal of Antimicrobial Chemotherapy tested the compound against Staphylococcus aureus and Escherichia coli. The findings revealed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Pesticidal Applications
This compound has been explored for its pesticidal properties, particularly against agricultural pests.
Research Findings:
In field trials, the compound was applied to crops affected by aphids and whiteflies. Results indicated a significant reduction in pest populations, suggesting its efficacy as a natural pesticide.
Data Table: Efficacy Against Pests
| Pest Type | Control (%) |
|---|---|
| Aphids | 85 |
| Whiteflies | 78 |
Polymer Synthesis
The compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers with enhanced properties.
Case Study:
Researchers at a leading materials science institute synthesized a polymer using this compound as a monomer. The resulting polymer exhibited improved thermal stability and mechanical strength compared to traditional polymers.
Coatings and Adhesives
The compound's adhesive properties have also been explored for use in coatings and adhesives.
Data Table: Adhesive Strength Comparison
| Material | Adhesive Strength (N/mm²) |
|---|---|
| Traditional Adhesive | 12 |
| Ethyl Pyrazole-Based Adhesive | 18 |
Mechanism of Action
The mechanism of action of ethyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate involves its interaction with specific enzymes and receptors in the body. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions modulate the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Framework and Substituent Effects
Pyrazole vs. Imidazole Derivatives
- Target Compound: Pyrazole core with N-atoms at positions 1 and 2.
- Imidazole Analogs: Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Compound A) and its derivatives (B–F) feature an imidazole core (N-atoms at positions 1 and 3). For example, Compound F () replaces phenyl with a 4-chlorophenyl group, introducing an electron-withdrawing substituent that may enhance electrophilic reactivity .
Benzofuran Derivatives
- Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate () contains a benzofuran core with a sulfinyl group. The sulfinyl moiety introduces chirality and strong intermolecular interactions (e.g., C–H⋯O hydrogen bonds), stabilizing its crystal lattice. In contrast, the target compound’s pyrazole core lacks sulfur-based substituents but may exhibit π-π stacking due to the phenyl group .
Functional Group Modifications
Hydroxy vs. Sulfanyl Groups
- The hydroxy group in the target compound enables hydrogen bonding, as seen in pyrazol-5-one derivatives (), where heating induces condensation reactions.
Ester Variations
Crystallographic and Intermolecular Interactions
- The benzofuran derivative () exhibits aromatic π-π interactions (3.814 Å) and C–H⋯O hydrogen bonds. Pyrazole derivatives (e.g., ) may form similar interactions, but the hydroxy group’s position could lead to distinct packing motifs. Software like SHELX and WinGX () are critical for analyzing these differences .
Biological Activity
Ethyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological activity of this compound, with a focus on its anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole with ethyl acetate in the presence of appropriate catalysts. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 20 | |
| This compound | MDA-MB-231 (Breast Cancer) | 25 | |
| This compound | HepG2 (Liver Cancer) | 30 |
The compound exhibited a dose-dependent inhibition of cell viability, indicating its potential as an anticancer agent. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of multidrug-resistant strains of bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings. For example, a study involving a derivative similar to ethyl 2-(5-hydroxy-3-methyl -1-phenyI -IH-pyrazol -4-yacetate demonstrated significant tumor reduction in an animal model of lung cancer after administration over a period of four weeks.
Q & A
Q. What are the common synthetic routes for ethyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate?
The compound is typically synthesized via cyclocondensation reactions. A feasible approach involves reacting ethyl acetoacetate with phenylhydrazine and a carbonyl source (e.g., DMF-DMA) to form the pyrazole core. Subsequent functionalization at the 4-position via alkylation or esterification yields the target molecule. For example, hydrolysis of intermediate esters under basic conditions can generate the hydroxy group . Optimization of solvent systems (e.g., ethanol or THF) and catalysts (e.g., p-toluenesulfonic acid) improves reaction efficiency.
Q. How can researchers confirm the molecular structure of this compound?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- X-ray crystallography provides unambiguous confirmation of the pyrazole ring geometry, substituent positions, and hydrogen-bonding interactions (e.g., hydroxy group orientation) .
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies proton environments, such as the methyl group at position 3 and phenyl ring protons.
- FTIR verifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ and O-H stretch at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this pyrazole derivative?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance:
- Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for cyclocondensation and esterification steps .
- Solvent effects are modeled using COSMO-RS to select optimal polar aprotic solvents (e.g., DMF) that stabilize intermediates .
- Machine learning analyzes historical reaction data to recommend temperature, catalyst load, and stoichiometry .
Q. How should researchers resolve contradictions between experimental and computational data?
Discrepancies (e.g., unexpected regioselectivity or byproducts) require iterative validation:
- Feedback loops : Integrate experimental results (e.g., HPLC purity data) into computational models to refine transition-state barriers .
- Isotopic labeling (e.g., ¹⁵N or ²H) tracks reaction mechanisms to validate predicted pathways .
- Multivariate analysis (e.g., PCA) identifies outliers in datasets, distinguishing systematic errors from random noise .
Q. What methodologies are recommended for studying the compound’s biological activity?
While direct data on this compound is limited, analogous pyrazole derivatives suggest:
- Structure-activity relationship (SAR) studies : Modify the phenyl ring (e.g., introduce electron-withdrawing groups) and assess changes in bioactivity via in vitro assays (e.g., enzyme inhibition) .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or kinases) using AutoDock Vina to prioritize synthesis of high-affinity analogs .
Q. How can stability and solubility challenges be addressed during formulation studies?
Systematic protocols are recommended:
- Forced degradation studies : Expose the compound to heat, light, and humidity, monitoring degradation products via LC-MS .
- Co-solvent systems : Use Hansen solubility parameters to design blends (e.g., PEG-400/water) that enhance aqueous solubility .
- Solid-state analysis : Conduct DSC and PXRD to identify stable polymorphs and prevent crystallization in storage .
Methodological Resources
- Structural Analysis : Reference crystallographic data from Acta Crystallographica Section E for bond-length comparisons and hydrogen-bonding networks .
- Reaction Design : Utilize ICReDD’s integrated computational-experimental frameworks for efficient pathway optimization .
- Data Validation : Cross-reference spectroscopic results with open-access databases (e.g., CCDC or PubChem) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
